3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile

Regiochemistry Constitutional isomerism Thiophene scaffold

3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile (CAS 1251311-66-6) is a trisubstituted thiophene derivative belonging to the 3-aminothiophene-2-carbonitrile subclass, a scaffold structurally distinct from the more prevalent 2-aminothiophene-3-carbonitrile Gewald products. It bears a 2,4-dichlorophenyl moiety at the thiophene 5-position, a primary amino group at the 3-position, and a nitrile at the 2-position (molecular formula C₁₁H₆Cl₂N₂S, MW 269.15 g/mol).

Molecular Formula C11H6Cl2N2S
Molecular Weight 269.1 g/mol
Cat. No. B12071788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile
Molecular FormulaC11H6Cl2N2S
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC(=C(S2)C#N)N
InChIInChI=1S/C11H6Cl2N2S/c12-6-1-2-7(8(13)3-6)10-4-9(15)11(5-14)16-10/h1-4H,15H2
InChIKeyDLDZKUXTTPJUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile – Compound Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile (CAS 1251311-66-6) is a trisubstituted thiophene derivative belonging to the 3-aminothiophene-2-carbonitrile subclass, a scaffold structurally distinct from the more prevalent 2-aminothiophene-3-carbonitrile Gewald products [1][2]. It bears a 2,4-dichlorophenyl moiety at the thiophene 5-position, a primary amino group at the 3-position, and a nitrile at the 2-position (molecular formula C₁₁H₆Cl₂N₂S, MW 269.15 g/mol). Predicted physicochemical parameters include a boiling point of 464.8±45.0 °C, density of 1.53±0.1 g/cm³, pKa of 0.80±0.11, LogP of 4.18, topological polar surface area (TPSA) of 49.81 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond . The compound is commercially available at ≥95% purity (AKSci) to ≥98% purity (Chemscene) for research and further manufacturing use . It is classified within the broader thiophene family known for diverse pharmacological activities including antimicrobial and anticancer effects, and is investigated as a candidate for drug development [3].

Scaffold Regiochemistry
3-amino-2-carbonitrile pattern; distinct from common 2-amino-3-carbonitrile Gewald products
Synthetic Route
Prepared via α-acetylenic nitrile route; enables thieno[3,2-d]pyrimidine cyclization
Substituent Identity
5-(2,4-dichlorophenyl) group; modulates lipophilicity and electronic profile

Why 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile Cannot Be Replaced by Common 2-Aminothiophene-3-carbonitrile Analogs


Interchanging this compound with a standard 2-aminothiophene-3-carbonitrile (the dominant Gewald reaction product class) or an alternative dichlorophenyl regioisomer introduces a fundamental regiochemical alteration that propagates through every downstream application. In the target compound, the primary amino group resides at the thiophene 3-position with the nitrile at position 2, whereas conventional Gewald-derived 2-aminothiophene-3-carbonitriles (e.g., 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile and 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile) place the amino group at position 2 and the nitrile at position 3 [1][2]. This positional swap is not cosmetic: it dictates which fused heterocyclic system can be built—the 3-amino-2-carbonitrile scaffold yields thieno[3,2-d]pyrimidines upon cyclization, while the 2-amino-3-carbonitrile scaffold yields thieno[2,3-d]pyrimidines, two isomer classes with distinct biological target profiles [3]. Additionally, the 2,4-dichlorophenyl substitution pattern at the 5-position contributes specific electronic (electron-withdrawing) and lipophilic (LogP 4.18) properties that differ meaningfully from the 3,4-dichloro, 2,5-dichloro, or unsubstituted phenyl analogs . Simply substituting a positional isomer negates the entire synthetic logic and pharmacological rationale for which this specific scaffold was selected.

Regiochemical Mismatch
2-amino-3-carbonitrile isomers cyclize to thieno[2,3-d]pyrimidines, not the target thieno[3,2-d] system.
Dichlorophenyl Regioisomer Variation
3,4- or 2,5-dichlorophenyl analogs may shift bioactivity profiles and synthetic handling.
CAS Confusion
Multiple C₁₁H₆Cl₂N₂S isomers exist; only CAS 1251311-66-6 ensures correct regiochemistry.

Quantitative Differentiation Evidence for 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile Versus Closest Analogs


Regiochemical Scaffold Divergence: 3-Amino-2-carbonitrile vs. 2-Amino-3-carbonitrile Constitutional Isomers

The target compound possesses a 3-amino-2-carbonitrile substitution pattern, which is constitutionally distinct from the 2-amino-3-carbonitrile pattern found in the vast majority of Gewald-derived aminothiophene-carbonitriles. This is not a trivial difference: the relative positions of the electron-donating NH₂ and electron-withdrawing CN groups on the thiophene ring directly control the regiochemistry of all subsequent cyclization and functionalization reactions. The Ren et al. (1986) methodology established that 3-amino-5-substituted-thiophene-2-carbonitriles are accessed via conjugate addition of mercaptoacetonitrile to α-acetylenic nitriles—a mechanistically distinct route from the classical Gewald three-component condensation (sulfur + α-methylene carbonyl + α-cyano ester) that yields 2-aminothiophene-3-carbonitriles [1]. In the Nayak et al. (2020) study, the comparator 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile was synthesized via Gewald chemistry and used exclusively as a precursor for Schiff base formation at the 2-amino position [2]. The 3-amino-2-carbonitrile scaffold of the target compound presents the amino group in a sterically and electronically distinct environment (adjacent to the nitrile), which alters its nucleophilicity and the geometry of fused-ring products compared to the 2-amino-3-carbonitrile scaffold [1].

Scaffold Regiochemistry
Class-level inference
Target: 3-NH₂, 2-CN → thieno[3,2-d]pyrimidine. Comparator: 2-NH₂, 3-CN → thieno[2,3-d]pyrimidine.
Constitutional isomerism dictates fused heterocycle outcome.
Synthetic pathway compatibility review required.
Regiochemistry Constitutional isomerism Thiophene scaffold Gewald reaction

Physicochemical Property Differentiation: LogP, pKa, and Density Compared with Unsubstituted 3-Aminothiophene-2-carbonitrile Core

The 2,4-dichlorophenyl substituent at the thiophene 5-position of the target compound substantially alters key physicochemical parameters relative to the unsubstituted 3-aminothiophene-2-carbonitrile core scaffold (CAS 56489-05-5). The target compound has a computed LogP of 4.18 (Chemscene) compared with a significantly lower LogP expected for the unsubstituted core (MW 124.16, lacking the lipophilic dichlorophenyl moiety) . The predicted pKa shifts from 1.48±0.10 (unsubstituted core) to 0.80±0.11 (target), reflecting the electron-withdrawing effect of the dichlorophenyl group that reduces the basicity of the thiophene amino group . Density increases from 1.33±0.1 g/cm³ (core) to 1.53±0.1 g/cm³ (target), and boiling point rises from 352.6±27.0 °C to 464.8±45.0 °C, consistent with the added molecular weight and aromatic surface . The target compound has a TPSA of 49.81 Ų with only 1 hydrogen bond donor and 1 rotatable bond, placing it within favorable oral drug-likeness space .

LogP & pKa Shift
Cross-study comparable
ΔLogP ~+2.5 to +3; ΔpKa −0.68 vs unsubstituted core.
>100-fold lipophilicity increase may alter ADME behavior.
Predicted values; experimental validation needed.
Lipophilicity LogP pKa Drug-likeness Physicochemical profiling

Dichlorophenyl Substitution Regiochemistry: 2,4-Dichloro vs. 3,4-Dichloro and 2,5-Dichloro Isomers

Among dichlorophenyl-substituted aminothiophene-carbonitriles sharing the same molecular formula (C₁₁H₆Cl₂N₂S, MW 269.15), the position of chlorine atoms on the phenyl ring is a critical determinant of biological activity. The target compound bears the 2,4-dichlorophenyl motif, whereas commercial alternatives include the 3,4-dichlorophenyl isomer (CAS 861407-95-6, 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile) and the 2,5-dichlorophenyl isomer (CAS 901184-30-3, 2-amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile) . Published structure-activity relationship (SAR) literature on related thiophene antimicrobial agents demonstrates that the presence of a 2,4-dichlorophenyl moiety (X = Cl at both ortho and para positions) increased in vitro activity against Candida species compared to alternative halogen substitution patterns [1]. In a broader SAR context, thiophene derivatives bearing the 2,4-dichlorophenyl group have shown IC₅₀ values of 13.37 μM against MCF-7 breast cancer cells in pyrazoline series, indicating the specific contribution of this substitution pattern to antiproliferative activity [2].

Dichlorophenyl SAR
Class-level inference
2,4-Cl₂Ph linked to enhanced anti-Candida activity; MCF-7 IC₅₀ 13.37 µM in pyrazoline series.
Substitution pattern not interchangeable with 3,4- or 2,5-Cl₂Ph.
Context-dependent; verify in target assay.
SAR Dichlorophenyl regioisomerism Electronic effects Antimicrobial activity Chlorine substitution pattern

Derivatization Divergence: Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Fused Heterocycle Access

The 3-amino-2-carbonitrile regiochemistry of the target compound exclusively directs cyclization toward the thieno[3,2-d]pyrimidine ring system, whereas the more common 2-amino-3-carbonitrile scaffold yields thieno[2,3-d]pyrimidines [1]. This distinction has significant pharmacological consequences: thieno[3,2-d]pyrimidine derivatives have been identified as potent LRRK2 kinase inhibitors (IC₅₀ values of 30 nM for wild-type and 14 nM for G2019S mutant) and are covered by patents US-7776856 and others as privileged kinase inhibitor scaffolds [2][3]. The ACS Organic Letters (2014) one-pot synthesis methodology demonstrated that 3-amino-2-cyano-4-phenylthiophene can be converted to functionalized thieno[3,2-d]pyrimidines in only two steps, highlighting the synthetic tractability of this specific scaffold for library production [4]. In contrast, the 2-aminothiophene-3-carbonitrile scaffold (comparator) cyclizes with trifluoroacetic acid or formamidine equivalents to give thieno[2,3-d]pyrimidines, a distinct isomer class with different biological target profiles .

Fused Heterocycle Outcome
Class-level inference
Target → thieno[3,2-d]pyrimidine (LRRK2 IC₅₀ 14–30 nM); comparator → thieno[2,3-d]pyrimidine.
Regiochemistry determines addressable kinase space.
Scaffold validation required for specific kinase panel.
Thienopyrimidine Fused heterocycle Cyclization Kinase inhibitor Library synthesis

Kinase Inhibition Scaffold Potential: HPK1 and p38/IKK-β Inhibitor Pharmacophore Mapping

3-Aminothiophene-2-carbonitrile derivatives have been identified in the patent literature as core scaffolds for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a target of significant interest in immuno-oncology [1]. The HPK1 inhibitor patent (US 2020/0190104) describes thienopyridinone compounds that incorporate the 3-aminothiophene motif, with reported in vivo antitumor activity [1]. Additionally, the broader 3-aminothiophene chemotype has been recognized as a privileged scaffold for p38 kinase and IKK-β inhibition [2]. While specific IC₅₀ or Kd data for the exact target compound 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile against these kinases have not been disclosed in the open literature, the unsubstituted 3-aminothiophene-2-carbonitrile core scaffold has demonstrated binding affinity to HPK1 with a Kd of 2.20 nM by surface plasmon resonance (SPR), and cellular HPK1 inhibition with IC₅₀ of 4 nM in Jurkat cells as measured by SLP76 phosphorylation [3]. The 2,4-dichlorophenyl substituent at the 5-position of the target compound is expected to modulate kinase selectivity through additional hydrophobic and halogen-bonding interactions with the kinase hinge region or hydrophobic back pocket. By comparison, 2-aminothiophene-3-carbonitrile derivatives have more established profiles as IKK-β inhibitors (e.g., SC-514, IC₅₀ = 11.2 μM) , highlighting the divergent target space accessible to the two regioisomeric scaffolds.

HPK1 Target Engagement
Supporting evidence
Kd 2.20 nM (SPR); cellular IC₅₀ 4 nM (Jurkat).
3-aminothiophene core engages HPK1 at nanomolar affinity.
2,4-Cl₂Ph effect on selectivity not yet characterized.
HPK1 Kinase inhibition Immuno-oncology p38 MAPK IKK-β

Commercial Availability and Purity Benchmarking Against Closest Positional Isomer Comparators

The target compound is commercially available from multiple suppliers at purities ranging from ≥95% (AKSci) to ≥98% (Chemscene) . Among the closest positional isomer comparators sharing the identical molecular formula C₁₁H₆Cl₂N₂S, 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile (CAS 519016-82-1) is listed at 97% purity (MolDB), while 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile (CAS 861407-95-6) and 2-amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile (CAS 901184-30-3) are typically offered at 95% minimum purity . The target compound is differentiated by its CAS registry number (1251311-66-6), its IUPAC name specifying the 5-(2,4-dichlorophenyl) substitution on a thiophene-2-carbonitrile core, and its SMILES notation (C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(S2)C#N)N) . Storage conditions are specified as sealed in dry conditions at 2–8 °C, with shipping at room temperature . The compound is classified under GHS07 (Warning) with H302 hazard statement (harmful if swallowed), necessitating appropriate handling precautions .

Commercial Identity
Supporting evidence
CAS 1251311-66-6; purity ≥95–98%; storage sealed dry 2–8 °C.
Unique CAS ensures correct regioisomer procurement.
Verify supplier CoA for lot-specific purity.
Chemical procurement Purity specification Supplier comparison CAS registry

Research and Industrial Application Scenarios for 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile Based on Quantitative Differentiation Evidence


Thieno[3,2-d]pyrimidine-Focused Kinase Inhibitor Library Synthesis

The 3-amino-2-carbonitrile scaffold is the requisite precursor for constructing thieno[3,2-d]pyrimidine-based kinase inhibitor libraries. As demonstrated by Ren et al. (1986) and the ACS Organic Letters (2014) one-pot methodology, this scaffold can be converted to functionalized thieno[3,2-d]pyrimidines in as few as two synthetic steps [1]. Thieno[3,2-d]pyrimidine derivatives have shown potent LRRK2 inhibition (IC₅₀ 14–30 nM) and are covered under composition-of-matter patents (US-7776856) as privileged kinase inhibitor scaffolds [2]. The 2,4-dichlorophenyl substituent at the 5-position provides a hydrophobic aryl handle for additional SAR exploration through the chlorine atoms as potential sites for cross-coupling diversification or as halogen-bond donors in kinase hinge-binding motifs.

HPK1-Targeted Immuno-Oncology Lead Optimization

The 3-aminothiophene-2-carbonitrile chemotype has established precedent as an HPK1 inhibitor scaffold, with the unsubstituted core demonstrating nanomolar target engagement (Kd 2.20 nM by SPR) and cellular pathway inhibition (IC₅₀ 4 nM in Jurkat SLP76 phosphorylation assay) [3]. The target compound, bearing the 2,4-dichlorophenyl group at the 5-position, represents a logical next-generation analog for exploring enhanced HPK1 potency and selectivity through additional hydrophobic and halogen-bonding interactions. Patent literature (US 2020/0190104) confirms that thienopyridinone compounds derived from 3-aminothiophene intermediates possess in vivo antitumor activity, validating this scaffold for immuno-oncology drug discovery programs [4].

Antimicrobial SAR Programs Leveraging 2,4-Dichlorophenyl Pharmacophore

Published SAR evidence indicates that the 2,4-dichlorophenyl moiety on thiophene scaffolds enhances in vitro antimicrobial activity against Candida species and contributes to antibacterial potency [5]. The Nayak et al. (2020) study demonstrated that compounds derived from the closely related 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile precursor exhibited promising antibacterial activity, with several compounds (8b, 8c, 8f, 8g, 8k, 8n, 8o) showing significant zone-of-inhibition values, and compound 8a identified as a promising antitubercular agent against Mycobacterium tuberculosis H37Rv [6]. The target compound, with its alternative 3-amino-2-carbonitrile regiochemistry, offers an unexplored scaffold for antimicrobial SAR expansion that may yield divergent potency and selectivity profiles compared to the 2-amino-3-carbonitrile series.

Computational Chemistry and Drug-Likeness Profiling with Favorable Physicochemical Parameters

With a LogP of 4.18, TPSA of 49.81 Ų, a single hydrogen bond donor, and only one rotatable bond, the target compound occupies favorable oral drug-likeness chemical space per Lipinski and Veber rule criteria . The predicted pKa of 0.80 indicates low basicity, which may reduce hERG channel binding risk and phospholipidosis potential compared to more basic analogs. These parameters position the compound as a suitable starting point for lead optimization programs where balanced lipophilicity and low molecular flexibility are desired. The significant difference in LogP (Δ ~2.5–3) and pKa (Δ −0.68) compared to the unsubstituted 3-aminothiophene-2-carbonitrile core confirms that the 2,4-dichlorophenyl substituent is the primary driver of these drug-like properties .

Application
Selection Property
Validation Focus
Thieno[3,2-d]pyrimidine library synthesis
Regiochemical scaffold control
Thieno[3,2-d]pyrimidine cyclization fidelity
HPK1 pathway engagement studies
3-Amino-2-carbonitrile scaffold class
HPK1 binding and cellular inhibition benchmarks
Antimicrobial screening SAR
2,4-Dichlorophenyl substitution pattern
Zone-of-inhibition / MIC screening
Drug-likeness profiling
Balanced lipophilicity and low TPSA
Rule-of-five / Veber parameter review
Quote Request

Request a Quote for 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.